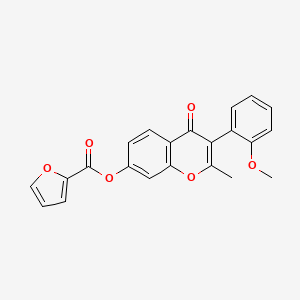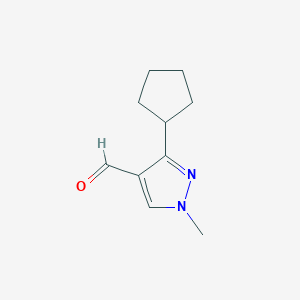
6-(2,6-Dimethylmorpholino)-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . It also contains a morpholine ring, which is a common feature in many pharmaceuticals .
Chemical Reactions Analysis
Morpholine derivatives are often used as intermediates in various chemical reactions, particularly in the synthesis of pharmaceuticals .Scientific Research Applications
Synthetic Methods and Chemical Reactions
6-(2,6-Dimethylmorpholino)-5-nitropyrimidin-4-amine is involved in synthetic organic chemistry, particularly in the formation and crystal structure analysis of nitro-substituted compounds. For instance, the reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines, including morpholine, leads to the formation of compounds with potential applications in material science and pharmaceutical chemistry. The crystal structure analysis provides insights into the steric hindrance and intra- and inter-molecular interactions that affect the physical and chemical properties of these compounds (Mugnoli et al., 1980).
Biological Activity and Pharmacology
The compound's derivatives are explored for their biological activity, including their role in the metabolism of carcinogens. Research on N-nitroso compounds, which are structurally similar to this compound, reveals their metabolism and mutagenicity, providing insights into their carcinogenic potential and mechanisms of action (Gingell et al., 1980). This knowledge is crucial for developing safer pharmaceutical compounds and understanding carcinogenesis.
Structural Analysis and Molecular Interactions
Studies on symmetrically disubstituted aminopyrimidines, including those with nitroso substituents, shed light on their molecular, molecular-electronic, and supramolecular structures. The polarized molecular-electronic structures of nitroso compounds facilitate extensive charge-assisted hydrogen bonding, contributing to their chemical reactivity and potential biological activities. Understanding these interactions aids in the design of molecules with desired properties for pharmaceutical applications (Quesada et al., 2004).
Properties
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c1-6-3-14(4-7(2)18-6)10-8(15(16)17)9(11)12-5-13-10/h5-7H,3-4H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYAPSPLJQHTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B2708181.png)
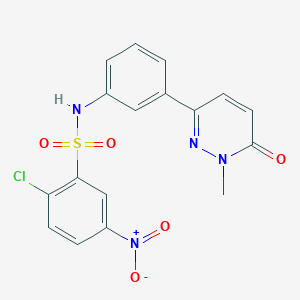
![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2708185.png)
![3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline](/img/structure/B2708187.png)
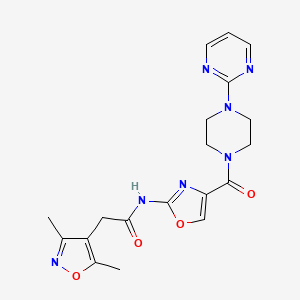


![5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2708191.png)
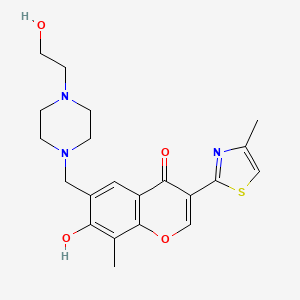
![9-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-9-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2708193.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one](/img/structure/B2708197.png)
